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Introduction

MOPAC2016 is a powerful and versatile semiempirical guantum mechanics software package
that has established itself as a valuable tool in computational chemistry, particularly in the
realm of drug discovery and materials science.[1][2] As the successor to MOPAC2012, this
iteration introduces significant enhancements, most notably in the handling of large
biomolecules and the refinement of transition-state calculations.[3] This guide provides an in-
depth technical overview of the core features and capabilities of MOPAC2016, tailored for
researchers, scientists, and professionals in drug development. We will delve into the
theoretical underpinnings of its key methods, present quantitative performance data, outline
detailed experimental protocols for common applications, and visualize critical computational
workflows.

Core Features and Capabilities

MOPAC2016 is built upon the Neglect of Diatomic Differential Overlap (NDDO) approximation,
a foundation of semiempirical methods that significantly reduces the computational cost
compared to ab initio techniques, enabling the study of large molecular systems.[1]

The PM7 Hamiltonian: Accuracy and Performance
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The default and most advanced Hamiltonian in MOPAC2016 is the Parametric Method 7
(PM7).[4] It represents a significant improvement over its predecessor, PM6, offering enhanced
accuracy for a wide range of chemical systems. PM7 was parameterized using a combination
of experimental and high-level ab initio reference data, leading to more reliable predictions of
various molecular properties.

A key feature of PM7 is its improved description of non-covalent interactions, which are crucial
for understanding biological systems and drug-receptor binding. This is achieved through the
inclusion of dispersion and hydrogen-bonding correction terms. Specifically, PM7 employs a
"D2" type correction for elements such as H, C, N, and O, while for other elements, a core-core
Gaussian attractive term is used to model dispersion.

Data Presentation: PM7 Accuracy

The accuracy of a computational method is paramount for its application in research. The
following tables summarize the average unsigned errors (AUE) of the PM7 method for various
properties, providing a quantitative measure of its performance.

Average Unsigned Error .
Property (AUE) Number of Data Points

Heats of Formation (kcal/mol)

All elements (all data) 8.52 3145
Organic compounds (H, C, N,

4.47 231
0)
Bond Lengths (A)
All elements (all data) 0.084 2561
Organic compounds (H, C, N,

0.019 109
0)
Dipole Moments (Debye) 0.81 302
lonization Potentials (eV) 0.55 380
Polarizabilities (A3) 0.185 76
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Table 1: Average Unsigned Errors for Various Properties Calculated with the PM7 Method.

System Type Property PM7 AUE PM6-D3H4 AUE
Organic Solids AHf (kcal/mol) 6.3 11.4
All Solids AHf (kcal/mol) 15.1 91.8
) Interaction Energies
Proteins 291 1.72
(kcal/mol)

Table 2: Comparison of Average Unsigned Errors for PM7 and PM6-D3H4 in Solids and
Proteins.

MOZYME for Large Systems

For researchers working with large biological systems such as proteins and enzymes, the
MOZYME algorithm is a cornerstone feature of MOPAC2016. MOZYME is a linear-scaling
technique that utilizes localized molecular orbitals (LMOs) to solve the self-consistent field
(SCF) equations. This approach dramatically reduces the computational time required for
calculations on large molecules, making it feasible to study systems containing thousands of
atoms. The computation time with MOZYME scales approximately linearly with the size of the
system, a significant advantage over traditional methods that scale with the third power of the

number of atoms.
Data Presentation: MOZYME Performance

The efficiency of the MOZYME algorithm is demonstrated by the following data, which
compares the computational resources required for a single SCF calculation using both
conventional MOPAC and MOZYME.
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MOZYME MOPAC MOZYME MOPAC Time Ratio
Number of ) )
P Time Time Memory Memory (MOPACIM
oms
(minutes) (minutes) (MB) (MB) OZYME)
200 ~0.1 ~0.5 ~20 ~50 5
500 ~0.5 ~10 ~50 ~200 20
1000 ~2 ~120 ~100 ~1000 60
2000 ~10 - ~200
5000 ~60 - ~500

Table 3: Comparison of computer resources required for a single SCF calculation.Note:
MOPAC times for larger systems are not provided as they become computationally prohibitive.

Solid-State Capabilities

MOPAC2016 is equipped to model crystalline solids, a feature of significant interest in materials
science and for studying solid-state properties of drug candidates. The software can calculate
the heat of formation, geometry, and electronic band structure of 1-D, 2-D, and 3-D periodic
systems. This is achieved by defining a unit cell and applying periodic boundary conditions.
The maintenance records indicate continuous improvements and bug fixes for solid-state
calculations, including the ability to handle large unit cells with up to 7000 atoms.

Experimental Protocols

This section provides detailed methodologies for performing common computational
experiments in MOPAC2016 relevant to drug discovery.

Protocol 1: Geometry Optimization of a Small Molecule

Obijective: To find the minimum energy conformation of a small molecule, which is a
prerequisite for most other calculations.

Methodology:
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 Input File Creation: Prepare a MOPAC input file (e.g., molecule.mop). The first line contains
keywords specifying the calculation type and method. For a standard geometry optimization
with PM7, the keyword line would be PM7 EF PRECISE.

o PMT7: Specifies the use of the PM7 Hamiltonian.
o EF: (Eigenvector Following) is the default and recommended geometry optimizer.
o PRECISE: Requests a more stringent convergence criterion for the optimization.

o Geometry Specification: Following the keyword line, define the molecular geometry. This can
be done using Cartesian coordinates or internal coordinates (Z-matrix).

» Execution: Run the MOPAC2016 executable with the input file as an argument (e.qg.,
MOPAC2016.exe molecule.mop).

o Output Analysis: The primary output file (molecule.out) will contain detailed information about
the optimization process, including the final optimized geometry and the calculated heat of
formation. An archive file (molecule.arc) will provide a summary of the results, including the
final geometry in a concise format.

Protocol 2: Calculation of Protein-Ligand Interaction
Energy

Objective: To calculate the binding energy between a ligand and a protein, a key metric in
evaluating potential drug candidates.

Methodology:

o System Preparation: Start with a PDB file of the protein-ligand complex. Use a molecular
modeling program to add hydrogen atoms and perform initial structural refinements if
necessary.

o Geometry Optimization of the Complex:

o Create a MOPAC input file for the entire complex.
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[e]

Use the MOZYME keyword for efficient calculation on the large protein system.

Include EPS=78.4 to simulate the effect of a water solvent using the COSMO model.

(¢]

[¢]

The keyword line would look like: PM7 MOZYME EPS=78.4.

Run the geometry optimization to obtain the heat of formation of the complex,

[¢]

AHf(complex).

e Geometry Optimization of the Separated Components:

o Modify the optimized complex geometry by translating the ligand to a large distance (e.qg.,
100 A) from the protein, effectively creating a system of non-interacting molecules.

o Run a single-point calculation (or a geometry optimization if conformational changes upon
separation are expected) on this separated system with the same keywords to obtain the
heat of formation of the separated components, AHf(separate).

« Interaction Energy Calculation: The interaction energy is calculated as the difference
between the heats of formation: Interaction Energy = AHf(complex) - AHf(separate).

Protocol 3: Transition State Search for a Chemical
Reaction

Objective: To locate the transition state of a chemical reaction, which is crucial for
understanding reaction mechanisms and activation energies, for instance, in studying drug
metabolism.

Methodology:

e Reactant and Product Optimization: First, perform geometry optimizations for the reactant
and product structures separately using Protocol 1.

e Initial Path Generation (Optional but Recommended): Use a method like a linear
synchronous transit (LST) or a potential energy surface scan to generate an initial guess for
the transition state structure.

e Transition State Search Input:
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o Create an input file with the initial guess of the transition state geometry.

o Use the TS keyword to initiate a transition state search. The Eigenvector Following (EF)
method is also used here.

o The keyword line would be: PM7 TS EF.

e Execution and Verification:
o Run the MOPAC calculation.

o After the calculation converges, it is essential to verify that the located stationary point is
indeed a transition state. This is done by performing a force calculation (FORCE keyword)
and checking for the presence of exactly one imaginary frequency in the vibrational
analysis.

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate key computational
workflows in MOPAC2016.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Input Preparation

Define Molecule & Keywords

:

Specify Geometry (Cartesian or Z-matrix)

MOPAC ialculation
Execute MOPAC2016
l Output Analysis
Analyze .out File (Detailed Results) Analyze .arc File (Summary & Geometry)

Click to download full resolution via product page

Caption: Geometry optimization workflow in MOPAC2016.
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Virtual Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [MOPAC2016: A Technical Guide for Computational
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609853#key-features-and-capabilities-of-
mopac2016]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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